Costunolid

Übersicht

Beschreibung

Costunolide is a naturally occurring sesquiterpene lactone, first isolated from the roots of Saussurea costus in 1960 . It is also found in other plants such as lettuce. Costunolide is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-oxidative properties .

Wissenschaftliche Forschungsanwendungen

Costunolide has been extensively studied for its therapeutic potential in various fields:

Wirkmechanismus

Target of Action

Costunolide, a naturally occurring sesquiterpene lactone, has been reported to selectively target detyrosinated tubulin . This compound also interacts with various intracellular kinases, such as mitogen-activated protein kinases , Akt kinase , telomerase , cyclins and cyclin-dependent kinases , and redox-regulated transcription factors , such as nuclear factor-kappaB , signal transducer and activator of transcription , activator protein-1 .

Mode of Action

Costunolide’s interaction with its targets leads to a variety of changes within the cell. For instance, it can reduce the frequency of microtentacles and inhibit tumor cell reattachment independent of nuclear factor-kappa B (NF-κB) activation . It also has the ability to modulate various intracellular signaling pathways involved in precipitating tissue inflammation, tumor growth and progression, bone loss, and neurodegeneration .

Biochemical Pathways

Costunolide affects several biochemical pathways. It activates the p38 and c-Jun N-terminal kinase pathways while suppressing the extracellular signal-regulated kinase (ERK) , STAT3 , NF-κB , and Akt pathways . It also diminishes the production and expression of proinflammatory mediators, such as cyclooxygenase-2 , inducible nitric oxide synthase , nitric oxide , prostaglandins , and cytokines .

Pharmacokinetics

For instance, one study found significant differences in pharmacokinetic parameters (AUC 0-t, C max,1, C max,2, T max,1, Vd, and CL) of costunolide between different administration groups .

Result of Action

Costunolide has been reported to possess various therapeutic actions such as anti-oxidative, anti-inflammatory, and anti-cancer properties . It induces cell apoptosis via activation of caspase-3 as well as induction of poly-ADP ribose polymerase cleavage in cells . In addition, costunolide elevates the level of the pro-apoptotic protein Bax while lowering the levels of anti-apoptotic proteins, including Bcl-2 and Bcl-xL .

Biochemische Analyse

Biochemical Properties

Costunolide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with intracellular kinases, such as mitogen-activated protein kinases, Akt kinase, telomerase, cyclins and cyclin-dependent kinases . It also interacts with redox-regulated transcription factors, such as nuclear factor-kappaB, signal transducer and activator of transcription, activator protein-1 .

Cellular Effects

Costunolide has diverse effects on various types of cells and cellular processes. It influences cell function by modulating various cell signaling pathways, gene expression, and cellular metabolism . It also diminishes the production and expression of proinflammatory mediators, such as cyclooxygenase-2, inducible nitric oxide synthase, nitric oxide, prostaglandins, and cytokines .

Molecular Mechanism

At the molecular level, Costunolide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The key molecular targets of costunolide include intracellular kinases and redox-regulated transcription factors .

Temporal Effects in Laboratory Settings

It has been found that Costunolide may trigger the anti-oxidative defense system by inhibiting kelch-like ECH-associated protein 1 and nuclear factor-related factor 2 (cytosol), increasing nuclear factor-related factor 2 (nucleus), heme oxygenase-1 and NAD (P) H quinone oxidoreductase 1 activity .

Dosage Effects in Animal Models

It has been found that Costunolide has a synergistic anti-inflammatory effect, providing much more evidently improved therapeutic benefits for dextran sodium sulfate (DSS)-induced UC mice due to more effective reduction in inflammation and oxidative stress than did equal dosages of Costunolide or Glycyrrhizic acid used alone .

Metabolic Pathways

It has been found that Costunolide may be involved in the modulation of various intracellular signaling pathways involved in precipitating tissue inflammation, tumor growth and progression, bone loss, and neurodegeneration .

Transport and Distribution

It has been found that Costunolide and Glycyrrhizic acid form carrier-free, multifunctional spherical nanoparticles (NPs) through noncovalent interactions, such as π–π stacking and hydrogen bonding .

Subcellular Localization

It has been found that Costunolide may trigger the anti-oxidative defense system by inhibiting kelch-like ECH-associated protein 1 and nuclear factor-related factor 2 (cytosol), increasing nuclear factor-related factor 2 (nucleus), heme oxygenase-1 and NAD (P) H quinone oxidoreductase 1 activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Costunolide is synthesized through the mevalonate pathway. The synthesis begins with the cyclization of farnesyl pyrophosphate, mediated by a sesquiterpene cyclase, to form germacrene A. This compound is then hydroxylated by a cytochrome P450 enzyme to form germacra-1(10),4,11(13)-trien-12-ol. Subsequent oxidation steps lead to the formation of germacrene acid, which is finally cyclized to form costunolide .

Industrial Production Methods: Industrial production of costunolide involves the extraction from plant sources, particularly from Saussurea costus roots. The extraction process typically includes solvent extraction followed by purification steps such as chromatography to isolate the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions: Costunolide undergoes various chemical reactions, including:

Oxidation: Costunolide can be oxidized to form dihydrocostunolide and leucodin.

Reduction: Costunolide can be reduced to form 11(S),13-dihydro-costunolide.

Substitution: Costunolide can undergo substitution reactions, particularly at the lactone ring.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes, NADPH, and molecular oxygen are commonly used.

Reduction: Enoate reductase is used for the reduction of costunolide.

Major Products:

Oxidation Products: Dihydrocostunolide, leucodin.

Reduction Products: 11(S),13-dihydro-costunolide.

Vergleich Mit ähnlichen Verbindungen

- Parthenolide

- Dehydrocostuslactone

- Germacrene A

- Leucodin

Eigenschaften

CAS-Nummer |

553-21-9 |

|---|---|

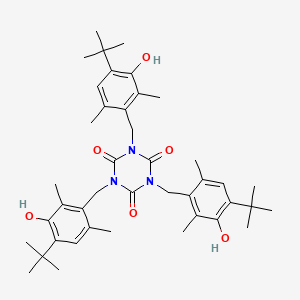

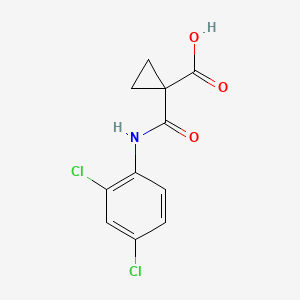

Molekularformel |

C15H20O2 |

Molekulargewicht |

232.32 g/mol |

IUPAC-Name |

(3aS,6Z,10E,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |

InChI |

InChI=1S/C15H20O2/c1-10-5-4-6-11(2)9-14-13(8-7-10)12(3)15(16)17-14/h5,9,13-14H,3-4,6-8H2,1-2H3/b10-5-,11-9+/t13-,14+/m0/s1 |

InChI-Schlüssel |

HRYLQFBHBWLLLL-GRFSRWIASA-N |

SMILES |

CC1=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C |

Isomerische SMILES |

C/C/1=C/CC/C(=C/[C@@H]2[C@@H](CC1)C(=C)C(=O)O2)/C |

Kanonische SMILES |

CC1=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C |

Aussehen |

Solid powder |

Siedepunkt |

205.00 to 211.00 °C. @ 13.00 mm Hg |

melting_point |

106 - 107 °C |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CCRIS 6754; NSC 106404; Costunolide; Costus lactone; (+)-Costunolide. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide](/img/structure/B1669369.png)

![3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B1669371.png)